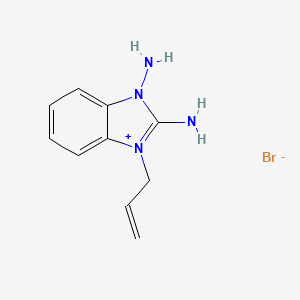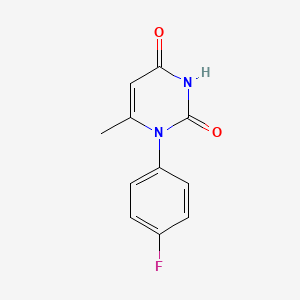![molecular formula C15H16N4O2 B5396927 N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5396927.png)
N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide, also known as NPT-440, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide is a potent inhibitor of PARP, which is involved in the repair of DNA damage. When DNA damage occurs, PARP is activated and recruits other proteins to the site of damage to facilitate repair. However, in cancer cells, this repair mechanism is often overactive, leading to increased resistance to chemotherapy and radiation therapy. By inhibiting PARP, N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide can sensitize cancer cells to these treatments and enhance their effectiveness.
Biochemical and Physiological Effects
N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of PARP activity, the induction of DNA damage, and the activation of cell death pathways. In preclinical studies, this compound has been shown to be effective against a range of cancer types, including breast, ovarian, and prostate cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide is its potent inhibition of PARP, which makes it a promising candidate for the treatment of cancer. However, its limitations include its relatively short half-life and its potential toxicity, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for research on N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide, including the evaluation of its efficacy in combination with other cancer treatments, the identification of biomarkers that can predict response to this compound, and the development of more potent and selective PARP inhibitors. Additionally, further studies are needed to evaluate the safety and efficacy of N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide in clinical trials, and to determine its potential for use in other disease areas, such as neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide involves several steps, including the reaction of 2-pyridinecarboxylic acid with 3-aminopropylamine to form the corresponding amide. This intermediate is then reacted with 3-pyridinecarbonyl chloride to form the final product, N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide.
Applications De Recherche Scientifique
N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide has been the subject of several scientific studies, which have evaluated its potential as a cancer treatment. In vitro studies have shown that this compound can inhibit the growth of cancer cells by blocking the activity of a specific enzyme called poly(ADP-ribose) polymerase (PARP). This enzyme is involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and cell death.
Propriétés
IUPAC Name |
N-[3-(pyridine-3-carbonylamino)propyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-14(12-5-3-7-16-11-12)18-9-4-10-19-15(21)13-6-1-2-8-17-13/h1-3,5-8,11H,4,9-10H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMPAPDVKHEZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCCNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5396844.png)
![3-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5396850.png)

![(1S*,6R*)-9-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5396855.png)
![3-(4-ethyl-1H-pyrazol-5-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5396859.png)
![N-(3,5-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5396863.png)
![3-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5396873.png)
![4-[(4aS*,8aS*)-octahydroisoquinolin-2(1H)-yl]-7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5396875.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(3-hydroxy-2,2-dimethylpropyl)amino]methyl}piperidin-2-one](/img/structure/B5396883.png)

![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B5396901.png)
![4-[2-(benzoylamino)-3-(cyclohexylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5396912.png)

![1-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-4-methyl-1-oxopentan-2-one](/img/structure/B5396926.png)